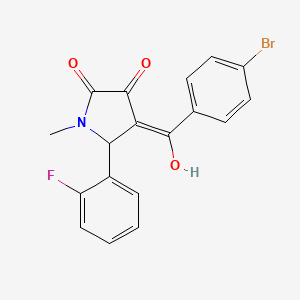![molecular formula C21H21ClFN3 B5424485 8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5424485.png)
8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of quinoline derivatives and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline is not fully understood. However, it has been suggested that the compound exerts its antimalarial activity by inhibiting the heme detoxification pathway in the Plasmodium parasite. It has also been proposed that the compound may act as a DNA intercalator and inhibit the activity of topoisomerase enzymes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Additionally, it has been shown to inhibit the growth of cancer cells and exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline in lab experiments is its potent activity against Plasmodium falciparum, which makes it a promising lead compound for the development of new antimalarial drugs. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline. One direction is to further investigate its potential as an antimalarial drug and develop new derivatives with improved activity and pharmacokinetic properties. Another direction is to explore its anticancer, antibacterial, and antifungal properties and develop new drugs for these indications. Additionally, the compound can be further studied to understand its mechanism of action and optimize its activity and selectivity.
Méthodes De Synthèse
The synthesis of 8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline involves the reaction of 2-chloro-8-nitroquinoline with 4-(3-fluorobenzyl)piperazine in the presence of a reducing agent such as tin (II) chloride. The reaction results in the formation of the desired product, which can be further purified using column chromatography.
Applications De Recherche Scientifique
8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent antimalarial activity and has been used as a lead compound for the development of new antimalarial drugs. Additionally, it has been investigated for its anticancer, antibacterial, and antifungal properties.
Propriétés
IUPAC Name |
8-chloro-2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3/c22-20-6-2-4-17-7-8-19(24-21(17)20)15-26-11-9-25(10-12-26)14-16-3-1-5-18(23)13-16/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLCJNADAVVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=NC4=C(C=CC=C4Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(2-phenylethyl)amino]methyl}piperidin-2-one](/img/structure/B5424415.png)
![4-{[(3-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5424418.png)
![5-[1-(3-hydroxybenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5424423.png)
![methyl 3-[(3-isopropoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5424431.png)
![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5424438.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5424448.png)
![N-{3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5424461.png)
![3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5424466.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5424473.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5424478.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5424487.png)
![N-cyclopropyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5424495.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5424502.png)